molecular formula C14H11FN6 B3849670 4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone

4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone

Cat. No. B3849670
M. Wt: 282.28 g/mol
InChI Key: WQYPMYJVELQOSF-MHWRWJLKSA-N
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Description

Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .


Synthesis Analysis

Tetrazoles can be synthesized in eco-friendly approaches such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The molecular formula of 4-Fluorobenzaldehyde is C7H5FO . Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

4-Fluorobenzaldehyde has a melting point of -44.5°C to -10°C, a boiling point of 175°C to 181°C, and a density of 1.18 g/cm3 to 1.175 g/cm3 . Tetrazole shows a melting point temperature at 155–157°C .

Mechanism of Action

The mechanism of action of tetrazoles often involves their ability to form stable metallic compounds and molecular complexes due to the electron density of the nitrogen in the tetrazole ring .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposed to shock, fire, and heat on friction .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications. They have been used in models for anxiety, exhibit anti-cancer activity against breast cancer cell lines, and many tetrazoles have been patented as hepatic cancer agents .

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-1-phenyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6/c15-12-8-6-11(7-9-12)10-16-17-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-10H,(H,17,18,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYPMYJVELQOSF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-phenyl-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone
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4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone
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4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone
Reactant of Route 4
4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone
Reactant of Route 5
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4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone
Reactant of Route 6
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4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone

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